Bialamicol

Beschreibung

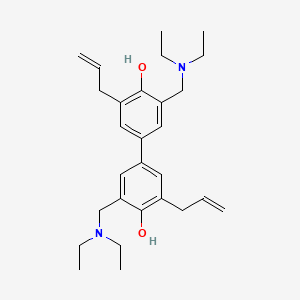

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxy-5-prop-2-enylphenyl]-6-prop-2-enylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O2/c1-7-13-21-15-23(17-25(27(21)31)19-29(9-3)10-4)24-16-22(14-8-2)28(32)26(18-24)20-30(11-5)12-6/h7-8,15-18,31-32H,1-2,9-14,19-20H2,3-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNIWUUHJSXGHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197763 |

Source

|

| Record name | Bialamicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-75-4 |

Source

|

| Record name | 3,3′-Bis[(diethylamino)methyl]-5,5′-di-2-propen-1-yl[1,1′-biphenyl]-4,4′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bialamicol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bialamicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIALAMICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA5NM093QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Unraveling the Amoebicidal Enigma: A Technical Guide to the Postulated Mechanism of Action of Bialamicol in Entamoeba histolytica

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Reinvestigating a Forgotten Amebicide

Historically, bialamicol, a substituted hydroxybiphenyl, was utilized in the chemotherapeutic arsenal against amebiasis, the parasitic disease caused by Entamoeba histolytica[1][2]. While newer and more characterized drugs have since taken precedence, the rise of drug resistance and the need for novel therapeutic strategies necessitate a re-examination of older compounds. This technical guide provides a comprehensive, albeit postulated, framework for the mechanism of action of bialamicol against E. histolytica. Due to a scarcity of contemporary research specifically on bialamicol, this guide synthesizes information from related phenolic compounds, the unique biochemistry of E. histolytica, and established antiprotozoal mechanisms to construct a scientifically grounded hypothesis.

The Vulnerable Landscape: Unique Metabolic and Physiological Features of Entamoeba histolytica

Entamoeba histolytica, a microaerophilic protozoan, presents a unique metabolic and physiological profile that distinguishes it from its human host, offering a landscape of potential drug targets. The parasite's energy metabolism is primarily anaerobic, lacking a conventional mitochondrial electron transport chain and Krebs cycle. Instead, it relies on a fermentative pathway for ATP production[3].

Key metabolic distinctions include:

-

Mitosomes: These remnant mitochondria lack the machinery for oxidative phosphorylation but are involved in sulfate activation[4][5].

-

Anaerobic Glycolysis: E. histolytica utilizes a pyrophosphate-dependent phosphofructokinase, an enzyme not found in humans, making the glycolytic pathway a potential target[3].

-

Thiol-Dependent Redox System: The parasite lacks glutathione and instead relies on a thioredoxin-based system for managing oxidative stress, a critical pathway for its survival in the host[6].

-

Membrane Dynamics and Phagocytosis: As a highly phagocytic organism, the integrity and function of its cell membrane are paramount for nutrient acquisition and virulence[6].

These unique features are the likely arenas for bialamicol's amoebicidal activity.

Postulated Mechanism of Action: A Multi-Pronged Assault

Based on its chemical structure as a biphenolic compound, bialamicol is hypothesized to exert its amoebicidal effects through a multi-pronged attack, primarily targeting cellular respiration, membrane integrity, and key enzymatic functions.

Inhibition of Cellular Respiration

A plausible primary mechanism of action for bialamicol is the disruption of the parasite's respiratory processes. Evidence from the related bisphenol compound, bithionol, demonstrates the inhibition of both endogenous and substrate-supported respiration in E. histolytica trophozoites. Given the structural similarities, it is highly probable that bialamicol acts in a similar fashion.

This inhibition is likely achieved through the uncoupling of substrate-level phosphorylation or by directly inhibiting key enzymes in the anaerobic electron transport chain. The phenolic hydroxyl groups of bialamicol can act as protonophores, dissipating the proton gradients necessary for energy production.

Hypothesized Respiratory Inhibition Workflow

Caption: Postulated disruption of energy metabolism by bialamicol.

Disruption of Membrane Integrity and Function

Phenolic compounds are known for their ability to intercalate into and disrupt biological membranes. Bialamicol, with its lipophilic biphenyl core, is likely to accumulate in the plasma membrane of E. histolytica. This can lead to:

-

Increased Membrane Permeability: Causing a loss of essential ions and metabolites.

-

Inhibition of Membrane-Bound Enzymes: Many enzymes crucial for nutrient uptake and signaling are embedded in the cell membrane.

-

Impairment of Phagocytosis: Disruption of membrane fluidity and protein function would hinder the parasite's ability to engulf food particles and host cells, a critical virulence factor.

Enzyme Inhibition

The phenolic hydroxyl groups of bialamicol can also chelate metal ions that are essential cofactors for various enzymes. Furthermore, the overall structure may allow it to bind to the active sites of key enzymes, leading to their inhibition. Potential enzymatic targets include:

-

Dehydrogenases: General antiprotozoal mechanisms often involve the inhibition of dehydrogenase activity, crippling energy metabolism.

-

Cysteine Proteases: These are crucial for the parasite's invasion of host tissues and evasion of the immune response.

-

Thioredoxin Reductase: As a key enzyme in the parasite's antioxidant defense, its inhibition would render the amoeba susceptible to oxidative stress.

Experimental Validation: A Roadmap for Future Research

To validate the proposed mechanism of action of bialamicol, a series of in vitro experiments are necessary. The following protocols provide a framework for investigating the biochemical and cellular effects of bialamicol on E. histolytica.

Determination of Amoebicidal Activity

Protocol: In Vitro Susceptibility Testing

-

Culture: Axenically cultivate E. histolytica trophozoites (e.g., HM-1:IMSS strain) in a suitable medium (e.g., TYI-S-33) at 37°C.

-

Drug Preparation: Prepare a stock solution of bialamicol in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Incubation: In a 96-well plate, incubate a known number of trophozoites with varying concentrations of bialamicol for 24, 48, and 72 hours. Include a drug-free control and a positive control (e.g., metronidazole).

-

Viability Assessment: Determine the number of viable trophozoites using a hemocytometer and trypan blue exclusion staining. Alternatively, use a colorimetric assay (e.g., MTT or resazurin-based).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each time point.

Assessment of Respiratory Inhibition

Protocol: Oxygen Consumption Assay

-

Cell Preparation: Harvest mid-log phase E. histolytica trophozoites and wash them in a suitable buffer.

-

Oxygen Measurement: Use a Clark-type oxygen electrode or a high-resolution respirometry system to measure the rate of oxygen consumption of a known number of trophozoites.

-

Substrate Addition: Measure the basal respiration rate, followed by the addition of a respiratory substrate (e.g., 2-propanol) to stimulate respiration.

-

Bialamicol Treatment: Add varying concentrations of bialamicol and monitor the change in oxygen consumption rate.

-

Data Analysis: Determine the inhibitory effect of bialamicol on both endogenous and substrate-stimulated respiration.

Experimental Workflow for Respiratory Inhibition Analysis

Caption: Workflow for assessing bialamicol's effect on respiration.

Evaluation of Membrane Damage

Protocol: Membrane Permeability Assay

-

Cell Treatment: Incubate E. histolytica trophozoites with varying concentrations of bialamicol for different time intervals.

-

Fluorescent Staining: Use a membrane-impermeable fluorescent dye such as propidium iodide (PI) or SYTOX Green.

-

Flow Cytometry Analysis: Analyze the treated cells using a flow cytometer to quantify the percentage of cells that have taken up the fluorescent dye, indicating a loss of membrane integrity.

-

Microscopy: Visualize the stained cells using fluorescence microscopy to confirm membrane damage.

Concluding Remarks and Future Directions

While direct experimental evidence for the mechanism of action of bialamicol in Entamoeba histolytica is currently lacking, the proposed multi-target hypothesis provides a strong foundation for future research. Its structural similarity to other phenolic compounds with known antiprotozoal activity, coupled with the unique vulnerabilities of E. histolytica, suggests that bialamicol likely disrupts cellular respiration, compromises membrane integrity, and inhibits crucial enzymatic pathways.

Future research should focus on validating these hypotheses through rigorous experimental testing. Identifying the specific molecular targets of bialamicol could pave the way for the development of new, more potent, and selective amoebicidal agents. The re-investigation of historical drugs like bialamicol, armed with modern molecular and biochemical techniques, represents a valuable strategy in the ongoing fight against neglected tropical diseases.

References

-

Bialamicol | C28H40N2O2 | CID 10304. PubChem. (n.d.). Retrieved from [Link]

- TAYLOR R V. Amebiasis treated with biallylamicol hydrochloride. Am J Gastroenterol. 1956 Dec;26(6):713-21.

-

bialamicol | CAS#:493-75-4. Chemsrc. (2025, September 24). Retrieved from [Link]

- Leitsch, D. (2017). Flavonoids as a Natural Treatment Against Entamoeba histolytica. Frontiers in Cellular and Infection Microbiology, 7, 153.

- Mohd Hanafiah, K., & Gourinath, S. (2022). A Review: Natural and Synthetic Compounds Targeting Entamoeba histolytica and Its Biological Membrane. International Journal of Molecular Sciences, 23(7), 3935.

- Al-Oqaili, N. A. M., & Al-Jubori, S. S. (2020). Phenolic Compounds Role in Rat Immunity Changes that Caused by Entamoeba Histolytica. Journal of Global Pharma Technology, 12(5), 237-242.

- Calzada, F., Cervantes-Martínez, J. A., & Yepez-Mulia, L. (2020). Antiprotozoal Activity Against Entamoeba histolytica of Flavonoids Isolated from Lippia graveolens Kunth. Molecules, 25(11), 2536.

- Ozturk, M., Akpulat, H. A., & Duru, M. E. (2015). Phenolic Acid Composition and Anti-Parasitic Effects of Four Peucedanum Species on Entamoeba histolytica Trophozoites. Iranian Journal of Parasitology, 10(4), 566–574.

-

Bialamicol hydrochloride — Chemical Substance Information. NextSDS. (n.d.). Retrieved from [Link]

- Mendoza-Hernández, G., & Pérez-Montfort, R. (1996). Energy production in Entamoeba histolytica: new perspectives in rational drug design. Parasitology Today, 12(4), 149-154.

-

bialamicol — Chemical Substance Information. NextSDS. (n.d.). Retrieved from [Link]

- Watanabe, K., & Petri, W. A. (2018).

- Talontsi, F. M., Dittrich, B., & Laatsch, H. (2012). Antimicrobial and antiprotozoal activities of secondary metabolites from the fungus Eurotium repens.

- Al-Mathkhury, H. J. F., & Al-Salim, H. S. (2023). Pharmaceutical activity of a synthetic heterocyclic (C15H12N5OCl) compound on Entamoeba histolytica and Giardia lamblia. Heliyon, 9(4), e14995.

- Mi-ichi, F., Makiuchi, T., & Nozaki, T. (2015).

- Dolezal, P., Smíd, O., & Tachezy, J. (2010). The Essentials of Protein Import in the Degenerate Mitochondrion of Entamoeba histolytica.

- Sarid, L., & Ankri, S. (2021). Entamoeba histolytica–Gut Microbiota Interaction: More Than Meets the Eye. Microorganisms, 9(3), 594.

-

Antiprotozoal Drugs (191- 201). (n.d.). Retrieved from [Link]

- Csonka, R., Kálai, T., & Hideg, K. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6205.

- Gonzales, M. L. M., Dans, L. F., & Martinez, E. G. (2019). Antiamoebic drugs for treating amoebic colitis.

-

Amebiasis - Infectious Disease. MSD Manual Professional Edition. (n.d.). Retrieved from [Link]

-

Drug Lookup. MedOne - Pharmacy Benefit Solutions. (n.d.). Retrieved from [Link]

-

Study of Nitazoxanide in the Treatment of Amebiasis in Adults and Adolescents. ClinicalTrials.gov. (2006, August 21). Retrieved from [Link]

-

Bilastine. Wikipedia. (n.d.). Retrieved from [Link]

-

Ablysinol: Package Insert / Prescribing Information / MOA. Drugs.com. (2026, January 11). Retrieved from [Link]

-

Benzylamine. Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. Amebiasis treated with biallylamicol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Energy production in Entamoeba histolytica: new perspectives in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence that the Entamoeba histolytica Mitochondrial Carrier Family Links Mitosomal and Cytosolic Pathways through Exchange of 3′-Phosphoadenosine 5′-Phosphosulfate and ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Essentials of Protein Import in the Degenerate Mitochondrion of Entamoeba histolytica | PLOS Pathogens [journals.plos.org]

- 6. A Review: Natural and Synthetic Compounds Targeting Entamoeba histolytica and Its Biological Membrane - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of a Mid-Century Amebicide: A Technical History of Bialamicol

Foreword for the Modern Researcher: In the contemporary landscape of anti-parasitic drug discovery, dominated by molecular targeting and high-throughput screening, it is easy to overlook the pioneering efforts of a bygone era. The story of bialamicol, a once-promising anti-amebic agent, offers a valuable case study in the classical methods of drug development, from its empirical discovery to its eventual obsolescence in the face of more effective and safer alternatives. This technical guide aims to reconstruct the historical development of bialamicol, providing a detailed account for researchers, scientists, and drug development professionals. While the mists of time have obscured some of the finer details of its genesis, a careful examination of the available scientific literature allows us to piece together a comprehensive narrative of this mid-20th-century therapeutic.

The Quest for an Emetine Successor: The Dawn of Synthetic Amebicides

The mid-20th century was a period of intense activity in the field of tropical medicine. Amebiasis, the infection caused by the protozoan parasite Entamoeba histolytica, was a significant cause of morbidity and mortality worldwide[1][2]. The existing treatments, primarily based on the plant alkaloid emetine, were effective but fraught with toxicity, often causing cardiac and muscular side effects. This created a pressing need for safer and more effective synthetic anti-amebic drugs[3].

It was in this context that a new class of compounds, the biphenyls, emerged as a promising avenue of research. While the exact timeline and the specific researchers who first identified the anti-amebic potential of bialamicol are not clearly documented in readily available contemporary sources, the drug, chemically known as 3,3'-bis(diethylaminomethyl)-5,5'-diallyl-4,4'-dihydroxybiphenyl, entered the clinical arena in the 1950s[1][4]. It was often administered as its dihydrochloride salt, biallylamicol hydrochloride[4].

Chemical Profile and Synthesis

Bialamicol is a synthetic biphenyl derivative. Its structure is characterized by two phenol rings linked together, with each ring substituted with an allyl group and a diethylaminomethyl group[1].

Chemical Structure of Bialamicol [1]

Caption: 2D Chemical Structure of Bialamicol.

The synthesis of bialamicol, while not detailed in readily accessible historical literature, would likely have followed established methods for the Mannich reaction and the formation of biphenyl structures. The Mannich reaction would introduce the diethylaminomethyl groups onto the phenol rings, while the diallyl substitution would likely be achieved through Williamson ether synthesis followed by a Claisen rearrangement, or through direct allylation of the phenol.

Mechanism of Action: An Unresolved Chapter

The precise molecular mechanism by which bialamicol exerted its amebicidal effects against Entamoeba histolytica remains largely unelucidated in the available literature. At the time of its development, drug discovery was often driven by phenotypic screening rather than target-based approaches. It is plausible that, as a lipophilic phenol derivative, bialamicol could have disrupted the parasite's cell membrane integrity or interfered with essential enzymatic processes.

Modern understanding of E. histolytica's biology suggests several potential targets that bialamicol might have affected. These include the parasite's unique metabolic pathways, such as its reliance on cysteine proteases for tissue invasion and nutrient acquisition, or its anaerobic energy metabolism[5][6]. However, without specific studies from that era, any proposed mechanism of action remains speculative.

Structure-Activity Relationship (SAR): The Lost Pages

A crucial part of mid-century drug development was the empirical exploration of structure-activity relationships (SAR) to optimize lead compounds. Medicinal chemists of the time would have synthesized and tested numerous analogues of bialamicol to understand how modifications to its chemical structure influenced its efficacy and toxicity.

Key areas for SAR exploration would have likely included:

-

The nature of the alkylamino groups: Investigating the impact of different amine substituents (e.g., dimethylamino, piperidino) on activity.

-

The position and nature of the allyl groups: Exploring the effect of moving or replacing the allyl groups with other substituents.

-

The biphenyl linkage: Studying the importance of the biphenyl core for amebicidal activity.

Unfortunately, detailed SAR studies for bialamicol are not readily found in the modern scientific literature. The absence of this information represents a significant gap in our understanding of its development and the rationale behind the selection of this specific chemical entity for clinical investigation.

Preclinical and Clinical Evaluation: A Glimpse into Mid-Century Trials

The development of any new drug necessitates a rigorous evaluation of its efficacy and safety, first in preclinical models and then in human clinical trials.

Preclinical Studies

While specific preclinical data for bialamicol, such as in vitro IC50 values against E. histolytica or in vivo efficacy in animal models of amebiasis, are not detailed in the available literature, it is certain that such studies were conducted to justify its progression to human trials. These studies would have been essential to establish a preliminary therapeutic window and to guide initial dosing in humans.

Clinical Trials

One of the few accessible records of bialamicol's clinical use is a 1956 paper by R.V. Taylor on the treatment of amebiasis with biallylamicol hydrochloride[4]. This study provides valuable insight into the clinical application of the drug during that period.

| Parameter | Biallylamicol Hydrochloride in Amebiasis Treatment (1956) [4] |

| Patient Population | Patients with symptomatic amebiasis |

| Dosage Regimen | Not specified in the abstract |

| Efficacy | The abstract suggests it was used for treatment, but provides no quantitative data on cure rates. |

| Adverse Effects | Not detailed in the abstract. |

The lack of a detailed abstract for this key paper highlights the challenges in reconstructing a complete clinical profile for bialamicol. It is highly probable that other clinical studies were conducted, but their results may be buried in less accessible journals from that era.

The drug was marketed under the trade name Camoform by Parke-Davis, a major pharmaceutical company of that time[7][8][9][10]. The existence of a commercial product indicates that the drug had passed the regulatory hurdles of the time, which were significantly less stringent than today's standards.

The Decline of Bialamicol: A New Era in Amebiasis Treatment

The tenure of bialamicol as a front-line anti-amebic agent was relatively short-lived. The landscape of amebiasis treatment was revolutionized in the 1960s with the discovery of the potent amebicidal activity of metronidazole[3]. Metronidazole and its derivatives, such as tinidazole and ornidazole, offered superior efficacy, a broader spectrum of activity against both luminal and tissue-invasive forms of the parasite, and a generally more favorable safety profile[3][11][12].

The specific reasons for the discontinuation of bialamicol are not explicitly stated in the available literature, but it is highly likely that a combination of factors contributed to its obsolescence:

-

Inferior Efficacy: Metronidazole and other nitroimidazoles likely demonstrated significantly higher cure rates in clinical trials.

-

Unfavorable Side Effect Profile: While not well-documented, bialamicol may have been associated with adverse effects that were less acceptable once safer alternatives became available.

-

Narrower Spectrum of Activity: It is possible that bialamicol was primarily effective against the intestinal (luminal) form of amebiasis and less so against the more dangerous extra-intestinal infections, such as liver abscesses.

The following diagram illustrates the general workflow of anti-amebic drug discovery and development, placing bialamicol in its historical context.

Caption: Generalized workflow of anti-amebic drug development, illustrating the historical position of bialamicol.

Conclusion: A Stepping Stone in the Fight Against Amebiasis

The story of bialamicol is a testament to the iterative nature of drug discovery. While it did not achieve the lasting impact of its successors, it represented a significant step forward from the toxic natural products that preceded it. The development of bialamicol and other early synthetic amebicides paved the way for the more rational and target-driven approaches that define modern pharmaceutical research.

For today's scientists, the history of bialamicol serves as a reminder of the importance of comprehensive documentation and the value of preserving the scientific record. The gaps in our knowledge of this once-clinically used drug underscore the challenges of historical research in the fast-paced world of drug development. Nevertheless, by piecing together the available evidence, we can appreciate the scientific journey that led to the development of this mid-century amebicide and its place in the broader history of the fight against infectious diseases.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10304, Bialamicol. [Link].

-

Revisiting Drug Development Against the Neglected Tropical Disease, Amebiasis. Frontiers in Cellular and Infection Microbiology. [Link].

-

The history of entamoebiasis. Parasitology. [Link].

-

A systematic review of anti-Entamoeba histolytica activity of medicinal plants published in the last 20 years. Parasitology. [Link].

-

Gonzales, M. L. A., Dans, L. F., & Martinez, E. G. (2019). Antiamoebic drugs for treating amoebic colitis. Cochrane Database of Systematic Reviews, (1). [Link].

-

Taylor, R. V. (1956). Amebiasis treated with biallylamicol hydrochloride. The American Journal of Gastroenterology, 26(6), 713–721. [Link].

-

A Review: Natural and Synthetic Compounds Targeting Entamoeba histolytica and Its Biological Membrane. Molecules. [Link].

-

Parke-Davis. Wikipedia. [Link].

-

Parke-Davis. Wikidoc. [Link].

-

The effects and toxicity of cathinones from the users' perspectives: A qualitative study. PLOS ONE. [Link].

-

Amoebiasis. MSF Medical Guidelines. [Link].

-

Parke-Davis Pharmaceutical Company. Detroit Historical Society. [Link].

-

The effects and toxicity of cathinones from the users' perspectives: A qualitative study. ResearchGate. [Link].

-

The effects and toxicity of cathinones from the users' perspectives: A qualitative study. Europe PMC. [Link].

-

Wu, G., Wang, H., Zhou, W., Zeng, B., Mo, W., Zhu, K., Liu, R., Zhou, J., Chen, C., & Chen, H. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3321–3344. [Link].

-

Camphor Toxicity: A Review of Recent Findings. Semantic Scholar. [Link].

-

NATIONAL REGISTER OF HISTORIC PLACES INVENTORY -- NOMINATION FORM I NAME OWNER OF PROPERTY LOCATION OF LEGAL DESCRIPTION REPRESE. NPGallery. [Link].

-

Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. International Journal of Molecular Sciences. [Link].

-

St-Denis, K., & Chadee, K. (2017). Immune Evasion Mechanisms of Entamoeba histolytica: Progression to Disease. Frontiers in Microbiology, 8. [Link].

-

Antiamoebic drugs for treating amoebic colitis. Cochrane. [Link].

-

Pharmacology and Toxicology. Murdoch University. [Link].

-

Halberstadt, A. L., & Geyer, M. A. (2018). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 36, 283–311. [Link].

-

Shang, D., Sun, Y., Wang, C., Li, W., Sun, Z., Wang, H., & Li, F. (2016). Structure-activity analysis and biological studies of chensinin-1b analogues. Acta Biomaterialia, 37, 105–116. [Link].

-

Bernal-Reynaga, R., & Leon-Sicairos, N. (2020). Insights into the Mechanisms of Lactobacillus acidophilus Activity against Entamoeba histolytica by Using Thiol Redox Proteomics. International Journal of Molecular Sciences, 21(24). [Link].

-

Investigation of structure-activity relationships in a series of glibenclamide analogs. ResearchGate. [Link].

-

A Review: Natural and Synthetic Compounds Targeting Entamoeba histolytica and Its Biological Membrane. MDPI. [Link].

-

Amebiasis Treatment & Management: Approach Considerations, Pharmacologic Therapy, Surgical and Percutaneous Intervention. Medscape. [Link].

-

Regulation of Virulence of Entamoeba histolytica. Annual Review of Microbiology. [Link].

-

Amebiasis (Amoebic Dysentery): Symptoms & Treatment. Cleveland Clinic. [Link].

-

What is the recommended dose of Metrogyl (metronidazole) for treating amoebic colitis? Dr.Oracle. [Link].

-

Structure-Activity Relationships of Baicalein and its Analogs as Novel TSLP Inhibitors. ResearchGate. [Link].

-

Entamoeba histolytica—Gut Microbiota Interaction: More Than Meets the Eye. MDPI. [Link].

-

Accurate laboratory diagnosis of human intestinal and extra-intestinal amoebiasis. The Journal of Infection in Developing Countries. [Link].

-

BPS3032 - Toxicology and advanced pharmacology. Monash University. [Link].

-

[Clinical-experimental study of the action of formocibazol associated with vioform in intestinal amebiasis]. Gazzetta Medica Italiana. [Link].

-

Pharmacology and Toxicology. The University of Western Australia. [Link].

-

Antiamoebic drugs for treating amoebic colitis. GOV.UK. [Link].

-

Principles of Pharmacology & Toxicology (BIOM2041). UQ Courses and Programs. [Link].

-

Amoebiasis. Health.vic. [Link].

-

Total Synthesis of Bipolamine I. Angewandte Chemie International Edition. [Link].

-

Ferguson, A. D., Larsen, N. A., & Liu, J. (2019). Discovery of Novel Biaryl Sulfonamide Based Mcl-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2375–2382. [Link].

-

A 12-Year Retrospective Study of Invasive Amoebiasis in Western Sydney: Evidence of Local Acquisition. Tropical Medicine and Infectious Disease. [Link].

-

Intestinal Amoebiasis Associated With Inflammatory Bowel Diseases: An Eight-Year Retrospective Study at Ibn Sina University Hospital, Rabat, Morocco (2014-2022). Cureus. [Link].

Sources

- 1. The history of entamoebiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accurate laboratory diagnosis of human intestinal and extra-intestinal amoebiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amebiasis treated with biallylamicol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Revisiting Drug Development Against the Neglected Tropical Disease, Amebiasis [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Parke-Davis - Wikipedia [en.wikipedia.org]

- 8. Parke-Davis - wikidoc [wikidoc.org]

- 9. pfizer.com [pfizer.com]

- 10. detroithistorical.org [detroithistorical.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Amoebiasis | MSF Medical Guidelines [medicalguidelines.msf.org]

Biallylamicol (Camoform): A Comprehensive Whitepaper on Pharmacokinetics, Pharmacodynamics, and Bioanalytical Methodologies

Executive Summary

Biallylamicol (historically marketed as Camoform) is a structurally unique, highly lipophilic biphenyl derivative (3,3'-diallyl-5,5'-bis(diethylaminomethyl)-biphenyl-4,4'-diol) utilized primarily as a dual-action amebicide. Unlike many modern antiparasitics that are restricted to either the gastrointestinal lumen or systemic circulation, biallylamicol's distinct physicochemical architecture allows it to eradicate Entamoeba histolytica trophozoites in both the intestinal mucosa and hepatic tissue [1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular mechanisms, pharmacokinetic (PK) distribution models, and the rigorous bioanalytical protocols required to study highly lipophilic, tissue-sequestering xenobiotics.

Pharmacodynamics (PD) & Mechanism of Action

The pharmacodynamic efficacy of biallylamicol is driven by its amphiphilic nature. The molecule features a highly lipophilic biphenyl core flanked by weakly basic diethylaminomethyl groups.

The Ion-Trapping Paradigm

Biallylamicol readily diffuses across the lipid bilayer of the E. histolytica cell membrane in its un-ionized (free base) form. Once inside the trophozoite, it encounters the highly acidic environment of the amebic food vacuoles and lysosomes. In this low-pH environment, the basic diethylamine groups become protonated. This protonation converts the drug into a membrane-impermeable cation, causing massive intracellular accumulation—a phenomenon known as ion-trapping . The resulting osmotic stress, combined with the direct inhibition of parasitic nucleic acid and protein synthesis, leads to rapid trophozoite apoptosis and necrosis [2].

Cellular Mechanism of Action of Biallylamicol in E. histolytica

Pharmacokinetics (PK): Absorption, Distribution, Metabolism, and Excretion

The clinical success of biallylamicol in treating hepatic amebiasis is entirely a function of its pharmacokinetic profile.

-

Absorption: Oral administration yields moderate to high bioavailability. The lipophilic nature of the drug facilitates rapid transit across the gastrointestinal epithelium into the portal circulation.

-

Distribution (The Hepatic Sink): Biallylamicol exhibits a massive Volume of Distribution ( Vd ). Upon entering the portal vein, the drug undergoes extensive first-pass tissue partitioning, sequestering heavily in the liver. This hepatic accumulation is the exact pharmacokinetic mechanism that makes it lethal to extra-intestinal hepatic amebic abscesses [3].

-

Metabolism: Hepatic biotransformation is primarily driven by Cytochrome P450 (CYP) enzymes, which target the diethylamine groups for N-dealkylation.

-

Excretion: Because the drug is deeply sequestered in solid tissues, its release back into the systemic circulation is rate-limiting. This results in a highly prolonged biological half-life and slow biliary/fecal excretion.

Biallylamicol PK Distribution and Hepatic Accumulation Pathway

Quantitative Pharmacokinetic Data Summary

To contextualize the distribution and elimination of this class of lipophilic amebicides, the following table summarizes the representative PK parameters.

| Pharmacokinetic Parameter | Representative Value / Range | Clinical Implication |

| Molecular Weight | 436.64 g/mol | Optimal for lipid bilayer penetration. |

| Bioavailability ( F ) | > 60% (Oral) | Effective via oral dosing regimens. |

| Volume of Distribution ( Vd ) | > 15 L/kg | Indicates deep tissue sequestration (primarily hepatic). |

| Plasma Half-Life ( T1/2 ) | > 120 hours | Requires infrequent dosing; slow release from tissue sinks. |

| Clearance ( CL ) | Low systemic clearance | Elimination is bottlenecked by slow tissue-to-plasma efflux. |

| Tissue:Plasma Ratio ( Kp ) | > 50:1 (Liver:Plasma) | Validates efficacy against hepatic amebic abscesses. |

Experimental Methodologies for PK/PD Profiling

To rigorously evaluate a highly lipophilic, basic compound like biallylamicol, standard analytical workflows must be heavily modified. Below are two self-validating protocols designed to establish an authoritative PK profile.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint ) and predict in vivo hepatic metabolism. Causality & Logic: Biallylamicol’s diethylaminomethyl moieties are classic substrates for CYP-mediated N-dealkylation. By supplementing the assay with an NADPH-regenerating system, we artificially supply the reducing equivalents required for CYP450 catalytic cycles. We utilize a substrate depletion approach rather than specific metabolite tracking, as it provides a direct calculation of CLint regardless of the downstream metabolic cascade.

Step-by-Step Methodology:

-

Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

-

Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and biallylamicol (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Time-Course Sampling: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the incubation mixture.

-

Reaction Quenching: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing a structurally similar internal standard (IS). Causality: The organic solvent precipitates the microsomal proteins, halting enzymatic activity instantly.

-

Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to LC-MS/MS vials for quantification of the remaining parent drug.

Protocol 2: In Vivo PK and Tissue Distribution Profiling (LC-MS/MS)

Purpose: To calculate Vd , T1/2 , and tissue-to-plasma partition coefficients ( Kp ). Causality & Logic: Standard plasma PK profiling is fundamentally flawed for tissue-accumulating amebicides. Because biallylamicol exhibits a massive Vd , its plasma concentration plummets rapidly—not due to elimination, but due to rapid tissue partitioning. If we relied solely on plasma data, we would falsely conclude a high systemic clearance. Therefore, this protocol mandates the concurrent harvesting and homogenization of hepatic and colonic tissues to accurately map the drug's true pharmacological half-life.

Step-by-Step Methodology:

-

Dosing: Administer biallylamicol via oral gavage (10 mg/kg) to a cohort of Sprague-Dawley rats.

-

Serial Blood Sampling: Collect 200 µL blood samples via jugular vein cannula at 0.5, 1, 2, 4, 8, 24, 48, and 96 hours post-dose. Centrifuge to isolate plasma.

-

Tissue Harvesting: At terminal endpoints (e.g., 24h and 96h), euthanize subjects and immediately harvest the liver and colon.

-

Tissue Homogenization: Homogenize tissues in a 1:3 (w/v) ratio with LC-MS grade water. Causality: Biallylamicol is highly lipophilic; a purely aqueous homogenization can lead to poor recovery. A subsequent liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) at a basic pH (pH 9.0) ensures the diethylamine groups are un-ionized, driving the drug entirely into the organic extraction phase.

-

LC-MS/MS Quantification: Evaporate the organic phase, reconstitute in mobile phase, and inject into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Calculate Kp by dividing the tissue concentration by the corresponding plasma concentration.

References

In Vitro Efficacy of Bialamicol Against Protozoan Parasites: A Technical Guide for Preclinical Evaluation

This guide provides a comprehensive framework for the in vitro evaluation of bialamicol, a substituted biphenol, against a range of medically significant protozoan parasites. Given the historical context of bialamicol as an amebicide and the continual need for novel anti-protozoal agents, this document serves as a technical resource for researchers, scientists, and drug development professionals. It outlines detailed, self-validating protocols and the underlying scientific principles for assessing the efficacy of bialamicol and similar compounds.

Introduction: Re-evaluating Bialamicol in the Context of Modern Anti-Parasitic Drug Discovery

Bialamicol, chemically known as 3,3'-diallyl-5,5'-bis(diethylaminomethyl)-4,4'-dihydroxy-biphenyl, is a compound historically used in the treatment of amebiasis. While its clinical use has largely been superseded by other agents, the emergence of drug resistance in various protozoan parasites necessitates the re-examination of older compounds and the systematic evaluation of new chemical entities. This guide provides a structured approach to rigorously assess the in vitro activity of bialamicol against a panel of protozoan parasites, thereby generating foundational data for its potential repurposing or for the development of novel analogs.

The following sections detail the presumed mechanism of action of phenolic compounds like bialamicol and provide robust, step-by-step protocols for the in vitro culture and drug susceptibility testing of key protozoan pathogens.

Proposed Mechanism of Action: A Working Hypothesis for Bialamicol's Anti-Protozoal Activity

While the precise molecular targets of bialamicol in most protozoa are not extensively characterized in recent literature, its chemical nature as a biphenolic compound suggests several plausible mechanisms of action. Phenolic compounds are known to exert antimicrobial effects through various pathways, which can be extrapolated to protozoan parasites.

A primary proposed mechanism is the disruption of cellular membranes . The lipophilic nature of the biphenyl core allows for intercalation into the parasite's plasma membrane, leading to a loss of integrity, altered fluidity, and impaired function of membrane-associated proteins. This can disrupt essential processes such as nutrient uptake, ion homeostasis, and signal transduction.

Furthermore, the hydroxyl groups on the phenolic rings can participate in redox cycling , potentially leading to the generation of reactive oxygen species (ROS). An increase in intracellular ROS can overwhelm the parasite's antioxidant defenses, causing oxidative damage to proteins, lipids, and nucleic acids, ultimately leading to cell death.

Another potential target is the inhibition of essential enzymes . The structure of bialamicol may allow it to bind to the active sites of key parasitic enzymes, such as those involved in metabolism or DNA replication, leading to the inhibition of vital cellular processes.

The following diagram illustrates these proposed mechanisms of action.

Caption: General workflow for in vitro anti-protozoal drug screening.

Plasmodium falciparum (Asexual Erythrocytic Stage)

The intraerythrocytic asexual stage of P. falciparum is the primary target for most antimalarial drugs. The SYBR Green I-based fluorescence assay is a widely used, robust, and cost-effective method for high-throughput screening. [1][2][3] 3.1.1 Materials

-

P. falciparum culture (e.g., 3D7 or W2 strains)

-

Human erythrocytes (type O+)

-

Complete RPMI 1640 medium (cRPMI): RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax I. [4][5]* Bialamicol

-

Dimethyl sulfoxide (DMSO)

-

SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100.

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

3.1.2 Protocol

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in cRPMI with human erythrocytes at 2-5% hematocrit in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C. [6]2. Drug Preparation: Prepare a 10 mM stock solution of bialamicol in DMSO. Perform serial dilutions in cRPMI to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤0.5%.

-

Assay Setup:

-

Adjust the parasite culture to 1% parasitemia and 2% hematocrit.

-

Add 100 µL of the parasite suspension to each well of a 96-well plate.

-

Add 100 µL of the drug dilutions to the respective wells. Include drug-free (negative control) and parasite-free (background control) wells.

-

-

Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining:

-

Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer.

-

Carefully remove 100 µL of the supernatant from each well.

-

Add 100 µL of the SYBR Green I working solution to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement: Read the fluorescence using a plate reader.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.

Leishmania donovani (Intracellular Amastigote Stage)

The intracellular amastigote stage is the clinically relevant form of Leishmania. This protocol utilizes a macrophage infection model. [7][8][9] 3.2.1 Materials

-

L. donovani promastigotes

-

THP-1 human monocytic cell line

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Phorbol 12-myristate 13-acetate (PMA)

-

Bialamicol

-

Resazurin sodium salt

-

96-well clear-bottom microplates

-

Fluorescence plate reader (excitation: 560 nm, emission: 590 nm)

3.2.2 Protocol

-

Macrophage Differentiation:

-

Seed THP-1 cells at 1 x 10^5 cells/well in a 96-well plate.

-

Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.

-

Incubate for 48-72 hours at 37°C in 5% CO2. [10]2. Parasite Infection:

-

Wash the differentiated macrophages with fresh medium.

-

Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis.

-

-

Drug Treatment:

-

Wash the infected cells to remove extracellular promastigotes.

-

Add fresh medium containing serial dilutions of bialamicol. Include infected, untreated controls and uninfected controls.

-

-

Incubation: Incubate for 72 hours at 37°C in 5% CO2.

-

Viability Assessment:

-

Add resazurin solution (final concentration 0.0125 mg/mL) to each well. [11] * Incubate for 4-6 hours.

-

Measure the fluorescence.

-

-

Data Analysis: Calculate the percentage of parasite survival relative to the infected, untreated controls. Determine the 50% effective concentration (EC50). Cytotoxicity against THP-1 cells should be assessed in parallel on uninfected cells.

Entamoeba histolytica (Trophozoite Stage)

E. histolytica is an anaerobic parasite. Axenic cultivation is necessary for drug screening. [12] 3.3.1 Materials

-

E. histolytica trophozoites (e.g., HM-1:IMSS strain)

-

TYI-S-33 medium [12]* Bialamicol

-

Resazurin sodium salt

-

96-well microplates

-

Anaerobic gas-generating system or chamber

-

Fluorescence plate reader

3.3.2 Protocol

-

Parasite Culture: Maintain E. histolytica trophozoites in TYI-S-33 medium at 37°C.

-

Assay Setup:

-

Harvest trophozoites from a log-phase culture.

-

Seed 1 x 10^4 trophozoites per well in a 96-well plate containing fresh TYI-S-33 medium.

-

Add serial dilutions of bialamicol. Include drug-free and parasite-free controls.

-

-

Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.

-

Viability Assessment:

-

Add resazurin solution to each well.

-

Incubate for an additional 6-8 hours under anaerobic conditions.

-

Measure fluorescence.

-

-

Data Analysis: Determine the IC50 value as described for P. falciparum.

Giardia lamblia (Trophozoite Stage)

Similar to E. histolytica, G. lamblia is a microaerophilic parasite requiring specific culture conditions. [13][14] 3.4.1 Materials

-

G. lamblia trophozoites (e.g., WB strain)

-

TYI-S-33 medium, modified for Giardia

-

Bialamicol

-

Resazurin sodium salt

-

96-well microplates

-

Microaerophilic environment (e.g., candle jar or gas pack system)

-

Fluorescence plate reader

3.4.2 Protocol

-

Parasite Culture: Grow G. lamblia trophozoites in modified TYI-S-33 medium at 37°C.

-

Assay Setup:

-

Chill culture tubes on ice to detach adherent trophozoites.

-

Seed 2 x 10^4 trophozoites per well in a 96-well plate.

-

Add serial dilutions of bialamicol.

-

-

Incubation: Incubate in a microaerophilic environment at 37°C for 48 hours.

-

Viability Assessment: Use the resazurin-based method as described for E. histolytica.

-

Data Analysis: Calculate the IC50 value.

Trichomonas vaginalis

T. vaginalis is a facultative anaerobe that is readily cultured in vitro. [15][16] 3.5.1 Materials

-

T. vaginalis isolate

-

TYM medium supplemented with 10% horse serum

-

Bialamicol

-

Resazurin sodium salt

-

96-well microplates

-

Anaerobic or microaerophilic conditions

-

Fluorescence plate reader

3.5.2 Protocol

-

Parasite Culture: Maintain T. vaginalis in TYM medium at 37°C.

-

Assay Setup:

-

Adjust a log-phase culture to 1 x 10^5 parasites/mL.

-

Add 100 µL of the parasite suspension to each well of a 96-well plate.

-

Add 100 µL of bialamicol dilutions.

-

-

Incubation: Incubate at 37°C under anaerobic or microaerophilic conditions for 48 hours.

-

Viability Assessment: Utilize the resazurin-based method.

-

Data Analysis: Determine the IC50 or Minimal Lethal Concentration (MLC). [15]

Data Interpretation and Reporting

The primary endpoint for these assays is the concentration of bialamicol that inhibits parasite growth or viability by 50% (IC50 or EC50). A selectivity index (SI) should also be calculated by dividing the cytotoxic concentration against a mammalian cell line (e.g., THP-1 or Vero cells) by the anti-protozoal IC50/EC50. A higher SI value indicates greater selectivity for the parasite.

All quantitative data should be summarized in a clear and concise table for easy comparison of bialamicol's activity across different protozoan species.

Table 1: Summary of In Vitro Anti-Protozoal Activity of Bialamicol

| Parasite Species | Assay Type | IC50/EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| P. falciparum | SYBR Green I | |||

| L. donovani | Macrophage Infection | |||

| E. histolytica | Resazurin | |||

| G. lamblia | Resazurin | |||

| T. vaginalis | Resazurin |

Conclusion

This technical guide provides a robust framework for the in vitro evaluation of bialamicol against a panel of medically important protozoan parasites. By following these standardized and self-validating protocols, researchers can generate high-quality, reproducible data on the efficacy and selectivity of this compound. The insights gained from these studies will be crucial in determining the potential for bialamicol or its derivatives in modern anti-parasitic drug discovery and development.

References

-

In Vitro Infections of Macrophage-Like Cell Lines with Leishmania infantum for Drug Screening. PubMed. [Link]

-

Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line. PMC. [Link]

-

SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. PubMed. [Link]

-

In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PMC. [Link]

-

Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Performance and Reliability of the SYBR Green I Based Assay for the Routine Monitoring of Susceptibility of Plasmodium Falciparum Clinical Isolates. PubMed. [Link]

-

P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. WWARN. [Link]

-

A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. PubMed. [Link]

-

In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells. PMC. [Link]

-

Protocol Leish amazonesis macrophage infection in vitro. [Link]

-

Field evaluation of a PfHRP-2/pLDH rapid diagnostic test and light microscopy for diagnosis and screening of falciparum malaria. ScienceOpen. [Link]

-

A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. PMC. [Link]

-

IN VITRO STUDIES ON THE SENSITIVITY OF LOCAL ENTAMOEBA HISTOLYTICA TO ANTI-AMOEBIC DRUGS. Faculty of Tropical Medicine, Mahidol University. [Link]

-

Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis. PMC. [Link]

-

In vitro culture and isoenzyme analysis of giardia lamblia. [Link]

-

Resazurin Cell Viability Assay Kit (alamarBlue™) | Biotium 貨號#30025-1 (25ml). 太鼎生物科技. [Link]

-

In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure. PMC. [Link]

-

Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. PubMed. [Link]

-

Resazurin Cell Viability Assay. Creative Bioarray. [Link]

-

In Vitro Culture and Drug Sensitivity Assay ofPlasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology. [Link]

-

An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages. PLOS. [Link]

-

A new medium for the axenic cultivation of Entamoeba histolytica and other Entamoeba. [Link]

-

Axenic cultivation of Entamoeba hitolytica. PubMed. [Link]

-

In vitro susceptibilities of 25 Giardia lamblia isolates of human origin to six commonly used antiprotozoal agents. ASM Journals. [Link]

-

In vitro susceptibility of Trichomonas vaginalis to AT-specific minor groove binding drugs. Journal of Antimicrobial Chemotherapy - Oxford Academic. [Link]

-

In vitro susceptibilities of 25 Giardia lamblia isolates of human origin to six commonly used antiprotozoal agents. NIH. [Link]

-

In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Encystation of Entamoeba histolytica in Axenic Culture. MDPI. [Link]

-

In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole that C. CDC Stacks. [Link]

-

AXENIC CULTIVATION OF ENTAMOEBA HISTOLYTICA FROM LIVER ABSCESS AND ITS ZYMODEME. Faculty of Tropical Medicine, Mahidol University. [Link]

-

Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya. DSpace Repository. [Link]

-

In Vitro Susceptibility of Field Isolates of Leishmania donovani to Miltefosine and Amphotericin B: Correlation with Sodium Antimony Gluconate Susceptibility and Implications for Treatment in Areas of Endemicity. PMC. [Link]

-

Opportunities for improving pLDH-based malaria diagnostic tests. PMC - NIH. [Link]

-

axenic cultivation of entamoeba h istolytica: progress and problems. Biblat. [Link]

-

In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole That Correlates With Treatment Success. PubMed. [Link]

-

(PDF) In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure. ResearchGate. [Link]

-

Linking In Vitro and In Vivo Survival of Clinical Leishmania donovani Strains. PLOS One. [Link]

-

In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Malaria World. [Link]

-

In vitro Induction of Entamoeba histolytica Cyst-like Structures from Trophozoites. [Link]

-

in vitro viability assay under microaerophilic conditions indicates a multifactorial basis for metronidazole treatment failure. medRxiv. [Link]

-

(PDF) IN VITRO SUSCEPTIBILITY OF GIARDIA LAMBLIA TO VONOPRAZAN. [Link]

-

Antimalarial Activity of Potential Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Enzyme Selected by Docking Studies. PLOS One. [Link]

-

In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences. PubMed. [Link]

-

In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. ResearchGate. [Link]

-

In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera. PubMed. [Link]

-

In vitro susceptibility of Entamoeba histolytica and Giardia lamblia to plants used in Mexican traditional medicine for the treatment of gastrointestinal disorders. PubMed. [Link]

-

In Vitro Evaluation of the Antiamoebic Activity of Kaempferol against Trophozoites of Entamoeba histolytica and in the Interactions of Amoebae with Hamster Neutrophils. MDPI. [Link]

-

In vitro cultivation and preservation of Entamoeba histolytica on TYI-S-33 medium. NTU Journal. [Link]

Sources

- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Performance and reliability of the SYBR Green I based assay for the routine monitoring of susceptibility of Plasmodium falciparum clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. media.malariaworld.org [media.malariaworld.org]

- 7. In Vitro Infections of Macrophage-Like Cell Lines with Leishmania infantum for Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. In vitro culture and isoenzyme analysis of giardia lamblia. [researchspace.ukzn.ac.za]

- 14. In vitro susceptibilities of 25 Giardia lamblia isolates of human origin to six commonly used antiprotozoal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stacks.cdc.gov [stacks.cdc.gov]

Synthesis Pathways, Mechanistic Pharmacology, and Derivatives of Bialamicol: A Comprehensive Technical Guide

Executive Summary

Bialamicol (historically designated as Camoform, PAA-701, or SN-6771) is a basic bisphenol derivative that has served as a highly effective antiamebic and antimalarial agent[1]. Structurally identified as 3,3'-diallyl-5,5'-bis(diethylaminomethyl)-biphenyl-4,4'-diol, it features a unique amphiphilic architecture: a highly hydrophobic biphenyl core flanked by hydrophilic diethylaminomethyl groups[2]. This structural dichotomy imparts surfactant-like properties, facilitating extensive tissue localization and deep penetration into parasitic vacuoles. This whitepaper provides an in-depth technical analysis of the synthesis pathways, mechanistic pharmacology, and structural derivatives of bialamicol, designed to guide researchers and drug development professionals in leveraging this scaffold for next-generation anti-infective agents.

Mechanistic Pharmacology & Signaling

Unlike traditional antimalarials that intercalate DNA or inhibit heme polymerase, bialamicol operates primarily through the disruption of parasitic energy metabolism[1]. The compound's high lipophilicity allows it to easily penetrate the lipid bilayers of Entamoeba histolytica and Plasmodium species.

Once inside the parasitic cell, bialamicol acts as a potent uncoupler of oxidative phosphorylation. It accumulates in the parasite's mitochondria, disrupting the proton gradient required for ATP synthesis. Furthermore, the basic Mannich base side chains (diethylaminomethyl groups) allow the molecule to become protonated and trapped within the acidic food vacuoles of the parasite, amplifying its localized toxicity and inducing rapid trophozoite death[3].

Figure 1: Cellular uptake and mitochondrial uncoupling mechanism of bialamicol.

Core Synthesis Pathway: The Bis-Mannich Condensation

The synthesis of bialamicol is a masterclass in regioselective aromatic substitution. The pathway relies on three core transformations: O-allylation, a [3,3]-sigmatropic Claisen rearrangement, and a double Mannich condensation[2].

Regioselectivity is the critical challenge in this workflow. The starting material, 4,4'-biphenol, possesses four equivalent ortho positions. To ensure the Mannich reaction occurs exclusively at the 5 and 5' positions, the 3 and 3' positions must first be strategically blocked by allyl groups.

Figure 2: Step-by-step synthesis workflow of bialamicol via bis-Mannich condensation.

Experimental Methodologies: Step-by-Step Protocols

The following protocols outline a self-validating system for synthesizing bialamicol. As an application scientist, it is crucial to understand the causality behind each solvent and reagent choice to troubleshoot and scale the reaction effectively.

Protocol 1: O-Allylation of 4,4'-Biphenol

-

Reagents : 4,4'-biphenol (1 eq), allyl bromide (2.5 eq), anhydrous potassium carbonate (K₂CO₃) (3 eq), acetone.

-

Procedure : Dissolve 4,4'-biphenol in acetone. Add K₂CO₃ and stir for 15 minutes at room temperature to form the phenoxide. Dropwise add allyl bromide. Reflux the mixture for 12 hours.

-

Causality : K₂CO₃ is a mild base, perfectly suited to deprotonate the phenolic hydroxyls (pKa ~10) without inducing unwanted side reactions or degrading the allyl bromide. Acetone, a polar aprotic solvent, accelerates the Sₙ2 nucleophilic attack of the phenoxide on the electrophilic carbon of the allyl bromide.

-

Validation : Filter the inorganic salts, concentrate the filtrate under reduced pressure, and recrystallize from ethanol to yield pure 4,4'-bis(allyloxy)biphenyl.

Protocol 2: Thermal Claisen Rearrangement

-

Reagents : 4,4'-bis(allyloxy)biphenyl, N,N-diethylaniline.

-

Procedure : Dissolve the intermediate in N,N-diethylaniline. Heat the solution to 200-215°C under an inert nitrogen atmosphere for 6-8 hours.

-

Causality : The[3,3]-sigmatropic rearrangement requires high thermal activation energy. N,N-diethylaniline serves a dual purpose: its high boiling point (~215°C) allows the reaction to reach the necessary temperature without requiring a pressurized vessel, and its weakly basic nature prevents any acid-catalyzed polymerization of the sensitive allyl groups.

-

Validation : Cool the mixture, acidify with dilute HCl to wash out the amine solvent, extract with diethyl ether, and purify via column chromatography to yield 3,3'-diallyl-biphenyl-4,4'-diol.

Protocol 3: Bis-Mannich Condensation

-

Reagents : 3,3'-diallyl-biphenyl-4,4'-diol (1 eq), formaldehyde (37% aqueous, 2.5 eq), diethylamine (2.5 eq), absolute ethanol.

-

Procedure : Mix diethylamine and formaldehyde in absolute ethanol at 0°C to pre-form the iminium ion intermediate. Slowly add the biphenyl intermediate. Reflux the mixture for 4-6 hours.

-

Causality : The electron-rich phenolic rings are strongly activated at the remaining ortho positions (5,5'). Pre-forming the iminium ion (CH₂=N⁺Et₂) ensures a highly electrophilic species is ready to attack the aromatic ring[3]. Ethanol is chosen because it solubilizes both the polar aqueous reagents and the lipophilic biphenyl, while its protic nature stabilizes the transition state of the electrophilic aromatic substitution.

-

Validation : Evaporate the solvent, dissolve the residue in ether, and precipitate the final product by bubbling anhydrous HCl gas to yield bialamicol dihydrochloride as a white, crystalline solid[1].

Structural Derivatives and Structure-Activity Relationship (SAR)

The modular nature of the Mannich reaction allows for the generation of numerous bialamicol derivatives. By altering the amine component or substituting the aromatic core, researchers have explored various SAR profiles to optimize toxicity and efficacy[4].

Data Presentation: Quantitative and Comparative Data

The tables below summarize the key physicochemical properties of the parent compound and the comparative SAR of its derivatives[5].

Table 1: Pharmacological and Physicochemical Properties of Bialamicol

| Property | Value |

| Molecular Formula | C₂₈H₄₀N₂O₂ |

| Molecular Weight | 436.64 g/mol |

| Melting Point (Dihydrochloride) | 170-175°C (dec) |

| LD₅₀ (Rat, Oral) | 707 mg/kg |

| LD₅₀ (Mouse, Oral) | 808 mg/kg |

| In vitro Amebicidal Power | 1:50,000 dilution |

Table 2: Comparative SAR of Bialamicol Derivatives

| Derivative / Modification | Target Activity | Key Mechanistic Effect |

| Bialamicol (Unmodified) | Antiamebic / Antimalarial | Baseline oxidative phosphorylation inhibition. |

| Halogenated Analogs (e.g., Cl, Br) | Antimalarial | Increased lipophilicity; enhanced membrane penetration and extended half-life[4]. |

| Mono-Mannich Base | Antimalarial | Reduced basicity; altered lysosomal trapping dynamics. |

| Di-Mannich Base (Non-allyl) | Antimicrobial | Reduced steric hindrance; lower target specificity, higher off-target toxicity. |

Conclusion

The synthesis of bialamicol represents a robust, regioselective application of the Mannich reaction[3]. By understanding the causality behind the solvent choices, thermal rearrangements, and electrophilic aromatic substitutions, researchers can confidently leverage this scaffold. Future drug development can utilize these validated pathways to synthesize halogenated or structurally constrained derivatives, ultimately developing next-generation anti-infective agents with enhanced membrane penetration and targeted mitochondrial disruption.

References

-

Barrios, H. "TRIAL OF DIALLYL-DIETHYL-AMINOETHYL PHENOL DIHYDROCHLORIDE (CAMOFORM) IN HUMAN AMEBIASIS". American Journal of Tropical Medicine and Hygiene, 1954. URL: [Link]

-

Roman, G. "n-Propyl gallate as substrate in the Mannich reaction". Proceedings of the Romanian Academy, 2016. URL: [Link]

-

"Ashgate Handbook of Anti-infective Agents". Pageplace. URL: [Link]

Sources

bialamicol receptor binding affinity and cellular uptake studies

An In-depth Technical Guide to Bialamicol (Dequalinium): Receptor Binding Affinity and Cellular Uptake Studies

Executive Summary

Bialamicol, more commonly known as Dequalinium, is a bis-quaternary ammonium compound initially recognized for its broad-spectrum antimicrobial and antiseptic properties.[1][2][3][4] Its unique chemical structure—a lipophilic cation with two delocalized positive charges—facilitates interactions with various biological targets and drives its selective accumulation within mitochondria.[5][6][7] This guide provides senior researchers and drug development professionals with a comprehensive technical overview of the methodologies used to characterize Dequalinium's receptor binding affinity and to elucidate its mechanisms of cellular uptake and subcellular localization. We delve into the causality behind experimental choices, provide detailed, field-proven protocols for key assays, and summarize critical quantitative data to empower the design of robust future investigations.

Introduction to Bialamicol (Dequalinium): A Multifunctional Molecular Probe

Dequalinium's journey from a topical antiseptic to a valuable tool in cancer research and neuroscience is a testament to its complex pharmacology.[8][9] Its therapeutic and investigational potential stems from its ability to engage multiple molecular targets and exploit fundamental cellular biophysics.

Chemical Properties and Biological Significance

Dequalinium is a symmetrical, bola-amphiphilic molecule, featuring two quinolinium rings linked by a ten-carbon alkylene chain.[2][10] This structure confers several key properties:

-

Cationic Nature: The two positive charges are crucial for its biological activity, enabling electrostatic interactions with negatively charged biological structures like cell membranes, DNA, and specific protein domains.[1][11]

-

Lipophilicity: The overall structure allows Dequalinium to passively diffuse across cellular membranes.

-

Mitochondriotropism: The combination of lipophilicity and delocalized positive charge allows it to act as a "mitochondrial poison," leading to its accumulation in the mitochondria of carcinoma cells, which typically have a higher mitochondrial membrane potential than non-cancerous cells.[5][6][7][12]

Overview of Key Biological Activities

Initially used for infections of the mouth, throat, and vagina, Dequalinium's mechanism of action is multifaceted.[3][4] It disrupts microbial cell membranes, inhibits essential metabolic enzymes, and can intercalate with DNA.[1][11] More recently, research has uncovered its activity as a potent, non-peptidic blocker of small-conductance calcium-activated potassium (SKCa) channels, an antagonist of α7 nicotinic acetylcholine receptors (nAChR), and an inhibitor of protein kinase C (PKC), highlighting its potential in oncology and neuropharmacology.[5][13][14][15][16]

Elucidating Receptor and Target Binding Affinity

Quantifying the binding affinity of Dequalinium to its molecular targets is fundamental to understanding its mechanism of action and for guiding the development of more potent and selective analogues. The choice of assay is dictated by the nature of the target protein and the availability of suitable tools, such as specific radioligands.

Primary Molecular Targets of Dequalinium

Structure-activity relationship (SAR) studies and pharmacological screening have identified several key protein targets:

-

Small-Conductance Ca2+-Activated K+ (SKCa) Channels: Dequalinium is a potent blocker of these channels, which are involved in neuronal after-hyperpolarization and have been implicated in conditions like myotonic muscular dystrophy.[10][13][14] The quinolinium rings and the length of the linking chain are critical for this activity.[10][17]

-

α7 Nicotinic Acetylcholine Receptors (nAChR): It acts as a non-competitive antagonist at these receptors, which are important in cognitive function and inflammation.[5][16]

-

Protein Kinase C (PKC): Dequalinium inhibits PKC, a key enzyme in signal transduction pathways that is often dysregulated in cancer.[15]

-

Human Organic Cation Transporter 2 (hOCT2): Recent studies have identified Dequalinium as a potent inhibitor of this transporter, which is involved in the disposition of cationic drugs.[18]

Principles of Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[19][20] The fundamental principle involves incubating a biological preparation containing the target receptor (e.g., cell membranes) with a fixed concentration of a radiolabeled ligand (a molecule known to bind the target with high affinity) and varying concentrations of an unlabeled competitor compound (in this case, Dequalinium).

The competitor compound displaces the radioligand from the receptor in a concentration-dependent manner. By measuring the amount of radioactivity bound to the membranes at each competitor concentration, a competition curve can be generated to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding). The IC₅₀ can then be converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation.[21]

Experimental Protocol: Radioligand Competition Binding Assay for SKCa Channels

This protocol describes a method to determine the binding affinity of Dequalinium for SKCa channels using membranes from a cell line expressing the channel and ¹²⁵I-monoiodoapamin as the radioligand.[14]

1. Membrane Preparation:

-

Culture cells expressing the target SKCa channel to high density.

-

Harvest and wash the cells in ice-cold Phosphate-Buffered Saline (PBS).

-

Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[21][22]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[19]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.[19][21]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[21]

2. Competition Binding Assay:

-

Set up the assay in a 96-well plate in a final volume of 250 µL per well.[21][22]

-

To each well, add in order:

-

150 µL of diluted membrane preparation (e.g., 50-100 µg protein).

-

50 µL of Dequalinium solution at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁴ M) or buffer for total binding. For non-specific binding, use a high concentration of a known non-radioactive SKCa blocker (e.g., unlabeled apamin).

-

50 µL of ¹²⁵I-monoiodoapamin solution at a fixed concentration (typically near its Kd value).

-

-

Incubate the plate for 60-90 minutes at a suitable temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[21]

3. Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[21][23]

-

Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[23]

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.[19]

Data Analysis and Interpretation

-

Calculate Specific Binding: For each concentration of Dequalinium, subtract the non-specific binding CPM from the total binding CPM.

-